molecular formula C11H11ClN2 B3291382 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride CAS No. 872362-21-5

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B3291382
CAS No.: 872362-21-5
M. Wt: 206.67 g/mol
InChI Key: AZALNEYVZDURRN-UHFFFAOYSA-N
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Description

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Mechanism of Action

Target of Action

The primary target of 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.

Mode of Action

The compound interacts with its target by docking against the CYP51 protein . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity and disrupting sterol biosynthesis.

Result of Action

The molecular and cellular effects of the compound’s action can include changes in cellular membrane integrity due to decreased sterol production. In certain contexts, such as in the treatment of infections caused by organisms reliant on sterol biosynthesis, this can result in a reduction of the bacterial load .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 28°C . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs or substances, the physiological state of the target cells, and the specific strain of the organism in the case of antimicrobial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of imidazo[1,2-a]pyridine with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine
  • 2-(prop-2-yn-1-yl)Imidazo[1,2-a]pyridine
  • 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine bromide

Uniqueness

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-but-3-ynylimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZALNEYVZDURRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CN2C=CC=CC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743384
Record name 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872362-21-5
Record name 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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